OPB-51602
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OPB51602; OPB 51602; OPB51602. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
OPB-51602 belongs to a class of STAT3 inhibitors with diverse mechanisms and clinical profiles. Below is a detailed comparison with key analogs:
Table 1: Comparison of this compound with Other STAT3 Inhibitors
Key Differentiators
In contrast, OPB-111077 primarily targets mitochondrial STAT3, indirectly suppressing oxidative phosphorylation (OXPHOS) in cancer cells . OPB-31121 and S3I-201 are SH2 domain inhibitors but lack this compound’s dual phosphorylation blockade .
Toxicity and Dosing :
- This compound’s continuous dosing led to cumulative neurotoxicity and metabolic acidosis, necessitating lower recommended doses (4 mg) . OPB-111077’s intermittent dosing and improved PK mitigate these risks .
- OPB-31121’s trials were halted due to hyperglycemia and lack of efficacy, highlighting this compound’s relatively better tolerability in solid tumors .
Pharmacokinetics :
- This compound’s long half-life and high clearance contrast with OPB-31121’s prolonged exposure, which failed to translate into clinical benefit .
Preparation Methods
Core Heterocycle Synthesis
The central quinazolinone or similar heterocyclic core is likely synthesized via cyclocondensation reactions. For example, anthranilic acid derivatives may undergo thermal cyclization with formamide or urea derivatives to form the bicyclic structure.
Side Chain Introduction
Aryl boronic acid cross-coupling reactions (e.g., Suzuki-Miyaura) are probable methods for attaching substituted phenyl groups to the core. This step would require palladium catalysts and optimized reaction conditions to achieve high yields.
Final Functionalization
Late-stage modifications, such as amide bond formation or ester hydrolysis, are employed to install solubility-enhancing groups. Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) ensure regioselectivity during these steps.
Representative Reaction Scheme (Hypothetical):
-
Cyclocondensation of anthranilic acid derivative A with formamide → Core heterocycle B .
-
Suzuki coupling of B with aryl boronic acid C → Intermediate D .
Scale-Up Challenges and Process Optimization
Industrial-scale production of this compound faces hurdles due to:
-
Low Intermediate Solubility : Necessitating polar aprotic solvents (e.g., DMF, DMSO) that complicate purification.
-
Catalyst Residues : Palladium contamination in final products requiring stringent chromatographic or chelating agent-based removal.
-
Thermal Instability : Degradation of intermediates at elevated temperatures, mandating controlled reaction conditions.
Table 2: Critical Process Parameters in this compound Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Prevents decomposition |
| Catalyst Loading | 5–10 mol% Pd(PPh3)4 | Balances cost and efficiency |
| pH in Aqueous Workup | 6.5–7.5 | Minimizes hydrolysis |
Analytical Characterization and Quality Control
Rigorous analytical methods ensure batch-to-batch consistency:
-
HPLC-MS : Purity assessment and detection of residual solvents.
-
NMR Spectroscopy : Confirmation of structural integrity, particularly for stereocenters and regiochemistry.
-
X-ray Crystallography : Resolved crystal structures of intermediates to verify synthetic accuracy.
Stability studies under ICH guidelines (25°C/60% RH) indicate that this compound requires airtight, light-resistant packaging due to susceptibility to oxidative degradation.
Patent Landscape and Proprietary Considerations
Patent applications (e.g., WO 2013157744A1) broadly claim this compound’s structure and analogs but withhold detailed synthetic protocols. Key claims include:
Q & A
Q. What is the molecular mechanism of OPB-51602 as a STAT3 inhibitor?
this compound directly binds to the Src homology 2 (SH2) domain of STAT3, inhibiting both tyrosine (Tyr705) and serine (Ser727) phosphorylation. This dual inhibition disrupts nuclear translocation, DNA binding, and downstream transcriptional activity, distinguishing it from Jak inhibitors that only block tyrosine phosphorylation via upstream kinase suppression. Methodological validation includes:
Q. How was the maximum tolerated dose (MTD) of this compound determined in phase I trials?
MTD identification employed a "3+3" dose-escalation design across cohorts (1–6 mg/day). Key steps included:
- Monitoring dose-limiting toxicities (DLTs) during the first 28-day cycle (e.g., grade 3 lactic acidosis, neuropathy).
- Pharmacokinetic (PK) analysis of plasma concentrations (AUC, Cmax) to assess drug accumulation and guide dose adjustments.
- MTD was defined as the highest dose with ≤1/6 DLTs. While MTD reached 6 mg, cumulative toxicities led to a recommended dose of 4 mg for further studies .
Q. What are the common toxicities associated with this compound in clinical trials?
Frequent adverse events (AEs) include peripheral neuropathy (45%) , nausea (55%), diarrhea (40%), and fatigue. Grade ≥3 AEs involve neutropenia (20%) and lactic acidosis . Methodological monitoring strategies:
- CTCAE v4.0 grading for AE severity.
- PK-PD correlation to link drug exposure (e.g., AUC24) with toxicity onset .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy between solid tumors and hematologic malignancies?
Discrepancies (e.g., partial responses in EGFR-mutant NSCLC vs. limited efficacy in AML) require:
- Subgroup analysis by tumor genetics (EGFR status) and STAT3 pathway dependency (e.g., pSTAT3 baseline levels).
- Pharmacodynamic (PD) markers : Flow cytometry or immunohistochemistry to quantify pSTAT3 suppression in tumor biopsies.
- Comparative preclinical models : Patient-derived xenografts (PDXs) stratified by STAT3 activation status to test context-dependent efficacy .
Q. What methodologies assess this compound’s impact on cancer stem cells (CSCs)?
Preclinical studies use:
- Tumor sphere assays to evaluate self-renewal capacity post-treatment.
- Flow cytometry for CSC markers (CD44/CD133) and ALDH activity.
- In vivo serial transplantation of treated xenografts to measure CSC depletion. Clinical correlations involve analyzing CSC populations in trial biopsies via single-cell RNA sequencing .
Q. How does this compound’s pharmacokinetic profile influence dosing schedule optimization?
this compound’s long half-life (44–61 hours) and active metabolite (OPB-51822) accumulation suggest:
- Intermittent dosing (e.g., 2 weeks on/1 week off) to reduce cumulative toxicities (neuropathy, lactic acidosis).
- PK/PD modeling using nonlinear mixed-effects (NLME) approaches to simulate exposure-response relationships.
- Therapeutic drug monitoring to individualize dosing based on metabolite thresholds .
Q. What experimental designs address this compound’s limited therapeutic window in hematologic malignancies?
Strategies include:
- Combination therapy : Pairing with agents targeting complementary pathways (e.g., Bcl-2 inhibitors in AML).
- Biomarker-driven trials : Enriching for patients with high pSTAT3 or STAT3 gene amplification.
- Adaptive trial designs : Bayesian methods to dynamically adjust dosing based on real-time PK/PD data .
Methodological Frameworks for Future Studies
Q. How to design a phase II trial for this compound in STAT3-dependent tumors?
- Primary endpoint : Objective response rate (ORR) with pSTAT3 suppression as a co-primary biomarker.
- Statistical powering : Use Simon’s two-stage design to minimize patient exposure if early futility is observed.
- PD validation : Pre- and post-treatment biopsies for pSTAT3 quantification via automated digital pathology .
Q. What statistical methods analyze this compound’s heterogeneous response data?
- Mixed-effects models to account for inter-patient variability in PK/PD parameters.
- Machine learning : Clustering algorithms to identify response subgroups based on omics profiles (e.g., RNA-seq, phosphoproteomics).
- Meta-analysis of phase I data to correlate dosing schedules with progression-free survival .
Q. How to evaluate this compound’s impact on tumor microenvironment (TME) dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
